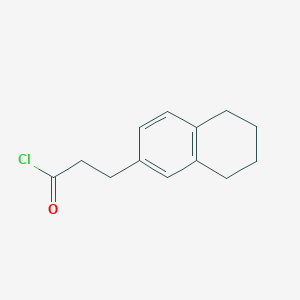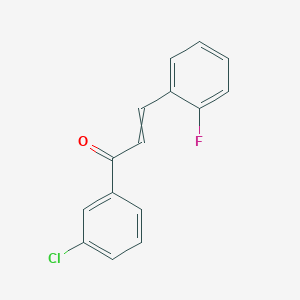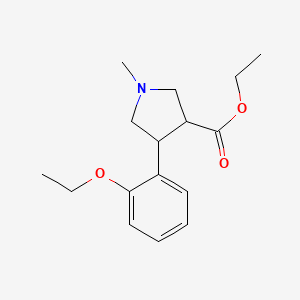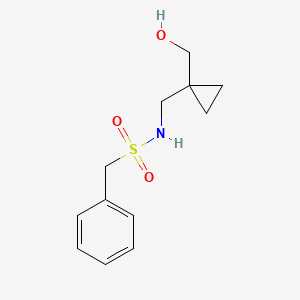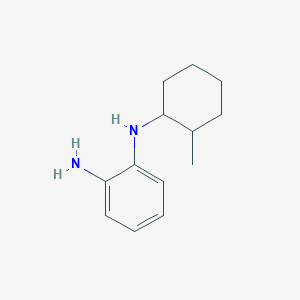
N1-(2-methylcyclohexyl)benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-methylcyclohexyl)benzene-1,2-diamine is an organic compound characterized by the presence of a benzene ring substituted with two amino groups and a 2-methylcyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methylcyclohexyl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 2-methylcyclohexyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where benzene-1,2-diamine and 2-methylcyclohexyl chloride are continuously fed into the reactor along with a base. The reaction mixture is then heated to the desired temperature to ensure complete conversion of the reactants to the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions where one or both amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or other substituted derivatives.
科学的研究の応用
N1-(2-methylcyclohexyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N1-(2-methylcyclohexyl)benzene-1,2-diamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
類似化合物との比較
- N1-(2-methylcyclohexyl)benzene-1,3-diamine
- N1-(2-methylcyclohexyl)benzene-1,4-diamine
- N1-(2-methylcyclohexyl)benzene-1,2-diamine
Comparison: this compound is unique due to the position of the amino groups on the benzene ring. This positional difference can significantly affect the compound’s chemical reactivity and its interactions with other molecules. For example, N1-(2-methylcyclohexyl)benzene-1,3-diamine and N1-(2-methylcyclohexyl)benzene-1,4-diamine may exhibit different reactivity patterns and biological activities due to the different spatial arrangement of the amino groups.
特性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
2-N-(2-methylcyclohexyl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H20N2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h3,5,7,9-10,12,15H,2,4,6,8,14H2,1H3 |
InChIキー |
XXPDTQUDLMLTOT-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1NC2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


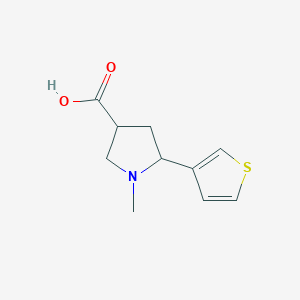
![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14868900.png)

![1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14868913.png)
![N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-5-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B14868914.png)
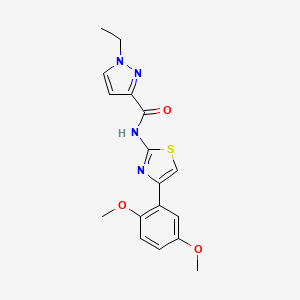

![methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B14868934.png)
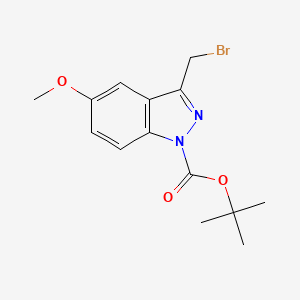
![1-(2,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14868959.png)
